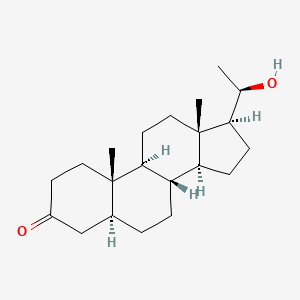

Allopregnan-20beta-ol-3-one

Descripción general

Descripción

Allopregnan-20beta-ol-3-one is a steroidal compound that belongs to the class of 3-oxo steroids. It is structurally characterized by a 5alpha-pregane-3-one backbone with an additional hydroxy substituent at the 20beta-position . This compound is a metabolite of progesterone and is known for its significant biological activities, particularly in the central nervous system .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Allopregnan-20beta-ol-3-one can be synthesized from allopregnane-3beta,20beta-diol-3-acetate through a series of chemical reactions. One common method involves the oxidation of allopregnane-3beta,20beta-diol-3-acetate to form the desired compound . Another synthetic route involves the use of isofuntumidine as a starting material, followed by specific reaction conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as selective oxidation, purification, and crystallization to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions: Allopregnan-20beta-ol-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, leading to different stereoisomers.

Substitution: The hydroxy group at the 20beta-position can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like thionyl chloride and phosphorus tribromide can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions include various hydroxylated and oxidized derivatives of this compound, each with distinct biological activities .

Aplicaciones Científicas De Investigación

Pharmacological Mechanisms

Allopregnan-20beta-ol-3-one functions primarily as a positive allosteric modulator of the GABA-A receptor, which plays a crucial role in inhibitory neurotransmission in the central nervous system. This modulation enhances the effects of GABA, leading to increased neuronal inhibition and potential therapeutic effects in various neurological conditions .

Postpartum Depression

Allopregnanolone (the active form of this compound) has been investigated for its efficacy in treating postpartum depression. Clinical trials have shown that it can significantly alleviate symptoms in affected women, leading to its approval as a treatment option .

Epilepsy Treatment

Research indicates that Allopregnanolone is being explored for the treatment of super-refractory status epilepticus (SRSE). It has demonstrated potential in reducing seizure frequency and severity, making it a candidate for acute seizure management .

Neuroprotective Effects

Allopregnanolone exhibits neuroprotective properties, which may be beneficial in conditions such as traumatic brain injury and neurodegenerative diseases. Its ability to modulate GABA receptors contributes to its protective effects on neuronal survival and function .

Case Study 1: Postpartum Depression Treatment

A double-blind, placebo-controlled trial involving women diagnosed with postpartum depression demonstrated that intravenous administration of Allopregnanolone resulted in rapid improvement of depressive symptoms within hours. The study highlighted the compound's potential as a fast-acting antidepressant compared to traditional therapies .

Case Study 2: Epilepsy Management

In a clinical setting, patients with SRSE were treated with Allopregnanolone infusions after failing standard treatments. The results indicated a marked reduction in seizure activity, providing evidence for its use as an adjunct therapy in refractory cases .

Research Findings

Recent studies have focused on the broader implications of Allopregnanolone's neurosteroid properties:

- Neurogenesis : Research suggests that Allopregnanolone may promote neurogenesis in the hippocampus, which could have implications for cognitive enhancement and recovery from stress-related disorders .

- Anxiolytic Effects : Animal studies have shown that Allopregnanolone administration can reduce anxiety-like behaviors, supporting its potential use in anxiety disorders .

Summary Table of Applications

| Application | Description | Evidence Level |

|---|---|---|

| Postpartum Depression | Rapid relief of depressive symptoms through GABA modulation | High |

| Epilepsy Treatment | Reduction in seizure frequency and severity | Moderate |

| Neuroprotection | Protection against neuronal damage in traumatic brain injury | Moderate |

| Anxiolytic Effects | Reduction of anxiety-like behaviors in animal models | Moderate |

| Neurogenesis | Promotion of new neuron formation in the hippocampus | Preliminary |

Mecanismo De Acción

Allopregnan-20beta-ol-3-one exerts its effects primarily through its interaction with gamma-aminobutyric acid A receptors in the brain. It acts as a positive allosteric modulator, enhancing the inhibitory effects of gamma-aminobutyric acid and leading to sedative, anxiolytic, and anticonvulsant effects . The compound’s mechanism of action involves binding to specific sites on the gamma-aminobutyric acid A receptor, thereby increasing the receptor’s affinity for gamma-aminobutyric acid and potentiating its effects .

Comparación Con Compuestos Similares

Allopregnanolone: Another neurosteroid with similar effects on gamma-aminobutyric acid A receptors.

Pregnanolone: A closely related compound with similar biological activities.

Progesterone: The precursor of allopregnan-20beta-ol-3-one, with broader hormonal effects.

Uniqueness: this compound is unique due to its specific hydroxylation at the 20beta-position, which imparts distinct pharmacological properties compared to other similar compounds .

Actividad Biológica

Allopregnan-20beta-ol-3-one, a neuroactive steroid, is recognized for its significant biological activities, particularly in the central nervous system. This article explores its pharmacological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is a derivative of progesterone, belonging to the class of pregnanes. Its molecular structure features a four-ring carbon skeleton with hydroxyl groups that confer its biological activity. The specific configuration of the molecule influences its interaction with various receptors, particularly the GABA receptor.

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 318.49 g/mol |

| Melting Point | 180 - 182 °C |

| Solubility | Soluble in ethanol |

This compound primarily acts as a positive allosteric modulator of the GABA receptor, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid). This modulation is crucial for its anxiolytic and neuroprotective properties. Research indicates that it can increase chloride ion influx through GABA receptors, leading to enhanced neuronal inhibition.

Neurosteroid Activity

Studies have shown that allopregnanolone (a closely related compound) exhibits anxiolytic and antidepressant effects, suggesting that this compound may possess similar properties. The compound's ability to influence mood and anxiety levels has been linked to its interaction with neurosteroid pathways in the brain.

Case Studies and Clinical Trials

- Anxiolytic Effects : A study involving healthy women demonstrated that administration of allopregnanolone resulted in significant reductions in anxiety levels. Participants reported improved mood and reduced stress responses when compared to baseline measurements .

- Neuroprotective Properties : In transgenic mouse models, this compound exhibited neuroprotective effects against stress-induced neuronal damage. The compound was shown to mitigate cognitive deficits associated with stress exposure by preserving synaptic integrity .

- GABA Modulation : Research highlighted the role of this compound in modulating GABA-mediated neurotransmission. It was found to enhance GABA's inhibitory effects in various brain regions, suggesting potential applications in treating anxiety disorders and epilepsy .

Comparative Analysis with Related Compounds

To further understand the biological activity of this compound, a comparative analysis with related neurosteroids is essential.

Table 2: Comparison of Neuroactive Steroids

| Compound | GABA Modulation | Anxiolytic Effects | Neuroprotective Effects |

|---|---|---|---|

| Allopregnanolone | Strong | Yes | Yes |

| Allopregnan-20alpha-ol-3-one | Moderate | Yes | Limited |

| This compound | Strong | Yes | Yes |

Propiedades

IUPAC Name |

(5S,8R,9S,10S,13S,14S,17S)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h13-14,16-19,22H,4-12H2,1-3H3/t13-,14+,16+,17-,18+,19+,20+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYVGYXXLXQESJE-XPLLOJBJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301302561 | |

| Record name | (5α,20R)-20-Hydroxypregnan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301302561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

516-58-5 | |

| Record name | (5α,20R)-20-Hydroxypregnan-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=516-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allopregnan-20beta-ol-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5α,20R)-20-Hydroxypregnan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301302561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALLOPREGNAN-20.BETA.-OL-3-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/556HK348QM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.